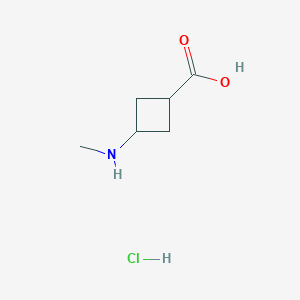

(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7-5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZPDCHHPSIPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative characterized by its unique structure, which includes a cyclobutane ring and a methylamino group. This compound has garnered interest due to its potential biological activities, particularly as a neurotransmitter modulator and enzyme inhibitor. The specific stereochemistry of this compound plays a significant role in its interactions with biological systems, influencing its pharmacological properties.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- CAS Number : 2059915-19-2

Biological Activity Overview

The biological activity of (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride is primarily influenced by its structural features. Studies suggest that it may interact with various neurotransmitter systems and metabolic pathways due to its structural similarity to naturally occurring amino acids.

- Neurotransmitter Modulation : The compound's ability to mimic amino acids suggests potential roles as agonists or antagonists at specific receptors. This could lead to modulation of neurotransmission processes.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in metabolic pathways, indicating that this compound may also exhibit such activity.

Computational Studies

Recent computational studies have utilized molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the interactions of (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride with biological targets. These studies indicate potential binding affinities and mechanisms of action at receptor sites involved in neurotransmission and metabolic regulation.

Comparative Analysis with Similar Compounds

The following table highlights several compounds with structural similarities and their associated biological activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-4-methylpentanoic acid | Linear Amino Acid | Neurotransmitter precursor |

| L-Leucine | Branched Amino Acid | Essential amino acid involved in protein synthesis |

| 4-Methylphenylalanine | Aromatic Amino Acid | Potential modulator of neurotransmitter systems |

The unique cyclic structure of (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride may confer distinct pharmacological properties that are not present in linear or other cyclic analogues.

Case Studies and Research Findings

Research has focused on the synthesis and characterization of (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, exploring its potential applications in various fields:

- Neuroscience Applications : Investigations into the compound's role as a modulator in neurotransmission have been conducted, highlighting its potential therapeutic effects in neurological disorders.

- Metabolic Pathway Studies : The compound's interaction with metabolic enzymes has been studied to understand its possible implications in metabolic regulation.

Toxicological Profile

According to safety data sheets, (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride is classified for potential skin and eye irritation. It is crucial for researchers to handle this compound with care to avoid adverse effects.

Comparison with Similar Compounds

Structural and Functional Differences

- cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS 1427319-42-3): Differs from the target compound by replacing the methylamino group with an aminomethyl substituent. Its 98% purity and availability of analytical data (NMR, LC-MS) make it a preferred reference standard in chiral synthesis .

- Methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride (CAS 1392804-34-0): Contains a methyl ester instead of a carboxylic acid and additional dimethyl groups at the 2-position. The ester group may enhance cell permeability but requires hydrolysis for bioactive applications. The dimethyl substituents introduce steric hindrance, possibly stabilizing the cyclobutane ring against metabolic degradation .

- 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS 1207894-63-0): The benzyloxy group increases molecular weight and lipophilicity, which could improve blood-brain barrier penetration in CNS drug candidates. However, this substituent may also complicate synthetic routes due to the need for deprotection steps .

Q & A

Q. What are the recommended synthetic routes for (1s,3s)-3-(methylamino)cyclobutane-1-carboxylic acid hydrochloride, and how can reaction yields be optimized?

Methodological Answer : The compound is typically synthesized via stereoselective cyclization or aminomethylation of cyclobutane derivatives. Key steps include:

- Cyclobutane functionalization : Use of sodium borohydride for imine reduction (e.g., reduction of intermediates like 3-(methylamino)cyclobutanone derivatives) .

- Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt .

Optimization strategies : - Temperature control : Maintain reaction temperatures below 0°C during sensitive steps to minimize racemization.

- Catalyst screening : Test chiral catalysts (e.g., Rhodium complexes) to enhance stereochemical purity .

- Purification : Use recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the stereochemical purity of this compound?

Methodological Answer :

- Chiral HPLC : Utilize a Chiralpak® IC-3 column with a mobile phase of hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid. Retention times for enantiomers should differ by ≥2 minutes .

- NMR spectroscopy : Compare NMR coupling constants (e.g., -values for cyclobutane protons) with computational models (DFT) to confirm the (1s,3s) configuration .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values for cis-3-amino cyclobutane derivatives (e.g., [α] = +12.5° in methanol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powdered forms due to inhalation risks .

- Ventilation : Conduct reactions in fume hoods to avoid exposure to HCl vapors during salt formation .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical channels .

Advanced Research Questions

Q. How does the stereochemistry of (1s,3s)-3-(methylamino)cyclobutane-1-carboxylic acid hydrochloride influence its biological activity in receptor-binding studies?

Methodological Answer : The cis-configuration enhances rigidity, affecting binding to targets like G-protein-coupled receptors (GPCRs). For example:

- Molecular docking : Perform simulations with GPCR crystal structures (e.g., β-adrenergic receptors) to compare cis vs. trans isomer binding energies.

- In vitro assays : Measure IC values for receptor inhibition using radioligand displacement (e.g., -labeled antagonists). The cis isomer may show 10-fold higher affinity due to optimal spatial alignment of the methylamino group .

Q. What strategies can resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer : Discrepancies in bioavailability or half-life may arise from:

- Impurity profiles : Use LC-MS to quantify trace enantiomers or degradation products (e.g., cyclobutane ring-opening byproducts) .

- Solubility variability : Test solubility in buffered solutions (pH 1–7.4) and correlate with logP values (predicted logP = -0.8). Adjust formulations using co-solvents like PEG-400 for in vivo studies .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer :

- Metabolite prediction : Use software like Schrödinger’s Metabolism Module to identify vulnerable sites (e.g., N-methyl group oxidation).

- Structural modifications : Introduce fluorine atoms at the cyclobutane ring or replace the methylamino group with cyclopropylamine to block cytochrome P450-mediated degradation .

- ADMET profiling : Validate derivatives using in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What analytical techniques are most effective for detecting enantiomeric impurities in synthesized batches?

Methodological Answer :

Q. How does the compound’s cyclobutane ring strain affect its reactivity in nucleophilic substitution reactions?

Methodological Answer : The ring strain (≈26 kcal/mol) increases electrophilicity at the carboxylic acid position. To exploit this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.